6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Overview
Description
6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[311]heptane is a bicyclic compound featuring a unique structure that includes a pyrazine ring substituted with a chlorine atom and a fused oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to construct the oxabicycloheptane core . The reaction proceeds efficiently with a broad array of substrates, allowing for further functionalization to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies investigating the interaction of bicyclic structures with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The chlorine-substituted pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxabicycloheptane ring system can provide steric hindrance, influencing the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound shares a bicyclic structure but differs in the positioning of nitrogen atoms and the absence of a pyrazine ring.
Bicyclo[2.2.1]heptane Derivatives: These derivatives contain similar bicyclic frameworks but lack the specific functional groups present in 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane.
Uniqueness
This compound is unique due to its combination of a chlorine-substituted pyrazine ring and an oxabicycloheptane ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other bicyclic compounds.
Properties
IUPAC Name |
6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-6-3-7(13)5-14-4-6/h1-2,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRLFFFDHCJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.